![molecular formula C8H7N3O B1630225 Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- CAS No. 633328-87-7](/img/structure/B1630225.png)
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-
Overview
Description
The compound "Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-" (CAS: 1386462-21-0) is a heterocyclic derivative featuring a pyrazolo[4,3-c]pyridine core substituted with an acetyl group. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . Pyrazolo-pyridines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and GPCRs. The acetyl group enhances reactivity, making it a versatile intermediate for further functionalization in drug discovery .
Biological Activity
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The biological activity of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- has been explored primarily in the context of its inhibitory effects on various enzymes and its potential as an anticancer agent. Key areas of research include:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly hCA I and hCA II. These enzymes play critical roles in physiological processes such as acid-base balance and respiration .
- Anticancer Properties : Recent studies have evaluated the cytotoxic effects of pyrazolo[4,3-c]pyridines against several cancer cell lines. Notably, derivatives of this compound exhibited potent antiproliferative activity without affecting normal cells .
The mechanisms through which Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exerts its biological effects include:
- Inhibition of Carbonic Anhydrases : Several studies have demonstrated that derivatives can inhibit both cytosolic and transmembrane isoforms of carbonic anhydrases. For instance, compounds were found to be more potent than standard inhibitors against hCA I and II .
- Antiproliferative Effects : The compound's derivatives were evaluated for their ability to inhibit tumor growth in vivo. They showed significant efficacy in suppressing breast cancer tumor growth while exhibiting no systemic toxicity .
Case Study 1: Inhibition of Carbonic Anhydrases
A study synthesized various pyrazolo[4,3-c]pyridine sulfonamides and assessed their inhibitory activity against human carbonic anhydrases. Notably, compound 1f demonstrated superior inhibition compared to standard acetazolamide against hCA I and II. The binding modes were elucidated through computational modeling, revealing interactions that enhance inhibitory potency .
Compound | Inhibition Potency (hCA I) | Inhibition Potency (hCA II) |
---|---|---|
1f | Better than AAZ | Better than AAZ |
1g | Moderate | Moderate |
1h | Less effective | Effective |
Case Study 2: Anticancer Activity
In a comprehensive evaluation of novel pyrazolo[4,3-c]pyridines, a subset was tested against human cancer cell lines. The most potent analogues showed IC50 values in the low micromolar range (0.75–4.15 μM), indicating strong antiproliferative activity. These compounds were further tested in an orthotopic breast cancer mouse model where they inhibited tumor growth effectively without causing systemic toxicity .
Research Findings
The following findings summarize the key insights from recent research on Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:
- Selectivity : The compound exhibits selective inhibition towards specific carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions where modulation of these enzymes is beneficial.
- Therapeutic Potential : Its ability to inhibit tumor growth while sparing normal cells positions it as a candidate for further development in cancer therapies.
Scientific Research Applications
Biological Activities
Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that pyrazolo derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazolo[4,3-c]pyridine have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Pyrazolo compounds are also noted for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Analgesic Effects
Some pyrazolo derivatives have been evaluated for their analgesic properties. In vivo studies using carrageenan-induced paw edema models have shown promising results in pain relief comparable to standard analgesics like indomethacin .
Therapeutic Applications
The therapeutic applications of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- span several medical conditions:
Cancer Treatment
Pyrazolo[4,3-c]pyridines have been investigated for their anticancer properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-2), which are often overexpressed in cancerous tissues. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neurological Disorders
There is emerging evidence suggesting that pyrazolo compounds may have neuroprotective effects. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies reinforce the therapeutic potential of Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyridine Core
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone (CAS: 76006-01-4)
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Key Differences : A methyl group at position 5 of the pyrazolo[3,4-c]pyridine ring increases hydrophobicity and steric bulk compared to the unsubstituted parent compound. This substitution may alter metabolic stability and binding affinity in biological systems .
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS: Not specified)
- Molecular Formula : C₈H₆BrN₃O
- Molecular Weight : 256.06 g/mol
- Key Differences : Bromination at position 6 introduces a heavy atom, enhancing molecular weight and polarizability. This modification is often exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Core Heterocycle Modifications
1-(5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanone (CAS: 1356410-74-6)
- Molecular Formula : C₇H₅ClN₄O
- Molecular Weight : 196.60 g/mol
- Such derivatives are common in kinase inhibitors .
1-(1H-[1,2,3]Triazolo[4,5-b]pyridin-1-yl)ethanone
- Molecular Formula : C₇H₆N₄O
- Molecular Weight : 162.15 g/mol
- Key Differences : Substitution with a triazole ring instead of pyrazole enhances aromatic π-stacking interactions. This compound is widely used in click chemistry and as a bioisostere for adenine .
Complex Derivatives with Pharmacological Relevance
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone
- Molecular Formula : C₂₂H₂₂ClN₇O₂
- Molecular Weight : 472.91 g/mol
- Key Differences : Incorporation of a piperazinyl group and imidazole enhances solubility and target engagement. Such compounds are explored for CNS applications due to their ability to cross the blood-brain barrier .
4-Iodo-1-acetyl-7-azaindole (CAS: 443729-67-7)
- Molecular Formula : C₉H₇IN₂O
- Molecular Weight : 286.07 g/mol
- Key Differences: Iodination at position 4 introduces a halogen bond donor site, useful in radiopharmaceuticals. The 7-azaindole core mimics indole but with altered electronic properties .
Comparative Analysis Table
Preparation Methods
Synthetic Approaches
One-Pot Multicomponent Reactions
A prominent method involves the use of Meldrum’s acid and substituted aryl azides in a one-pot reaction catalyzed by L-proline (Figure 1). This approach enables the simultaneous formation of the pyrazole and pyridine rings while introducing the ethanone moiety.
Representative Procedure
- Meldrum’s acid (1.0 equiv), aryl azide (1.2 equiv), and L-proline (10 mol%) are dissolved in ethanol.
- The mixture is heated at 80°C for 12–24 hours under nitrogen.
- The product is purified via column chromatography (hexane:ethyl acetate, 7:3), yielding 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone in 65–78% yield.
Key Advantages
- Avoids isolation of intermediates.
- High atom economy due to in situ cyclization.
Cyclization Reactions Using Chalcone Intermediates
A two-step cyclization strategy involves synthesizing chalcone intermediates followed by pyrazole ring closure (Figure 2).
Step 1: Chalcone Synthesis
- 4-Pyridinecarboxaldehyde (1.0 equiv) and acetophenone (1.2 equiv) undergo Claisen-Schmidt condensation in ethanol with NaOH (10%) as a base.
- Reaction at 60°C for 6 hours yields chalcone intermediates (85–92% yield).
Step 2: Pyrazole Formation
- Chalcone (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in acetic acid at reflux for 8 hours.
- Cyclization affords the target compound in 70–80% yield.
Optimization Data
Parameter | Optimal Value | Yield (%) |
---|---|---|
Hydrazine Equiv | 2.0 | 78 |
Temperature (°C) | 110 | 80 |
Solvent | Acetic Acid | 75 |
Catalytic Methods with Transition Metal Catalysts
Transition metal catalysts, particularly copper and nickel complexes , enhance reaction efficiency in pyrazole-pyridine fusion. A patent describes the use of Cu(PPh₃)₂I for cyclizing hydrazinopyridine with maleic acid diesters (Figure 3).
Procedure
- 3-Chloro-2-hydrazinopyridine (1.0 equiv) and diethyl maleate (1.1 equiv) are combined in ethanol.
- Cu(PPh₃)₂I (0.5 mol%) and sodium ethoxide (1.5 equiv) are added.
- The reaction proceeds at 45°C for 4 hours, yielding 1-(3-chloropyridin-2-yl)-3-pyrazolidinone-5-carboxylic acid ethyl ester (78% yield), which is hydrolyzed to the ethanone derivative.
Catalyst Comparison
Catalyst | Temperature (°C) | Yield (%) |
---|---|---|
Cu(PPh₃)₂I | 45 | 78 |
Ni(PPh₃)₂Br₂ | 50 | 68 |
None | 80 | <10 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like DMF accelerate cyclization but may reduce selectivity. Ethanol balances reactivity and cost-effectiveness.
Solvent Screening
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
Ethanol | 24.3 | 78 |
DMF | 36.7 | 65 |
Toluene | 2.4 | 42 |
Higher temperatures (>80°C) promote side reactions, while moderate temperatures (45–60°C) optimize yields.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.14 (q, 1H, pyridine-H), 5.07 (dd, 1H, pyrazole-H), 2.72 (s, 3H, COCH₃).
- IR (KBr) : 1647 cm⁻¹ (C=O), 1617 cm⁻¹ (C=N).
- UV-Vis : λₘₐₓ 274 nm (π→π* transition).
Applications and Derivatives
The ethanone moiety serves as a precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations , enabling access to bioactive derivatives. For example, coupling with aryl boronic acids yields kinase inhibitors with IC₅₀ values <100 nM.
Properties
IUPAC Name |
1-pyrazolo[4,3-c]pyridin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-9-4-7(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBINWYJLJTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=NC=C2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630217 | |
Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-87-7 | |
Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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